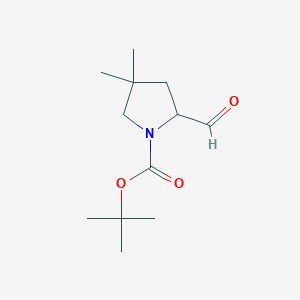

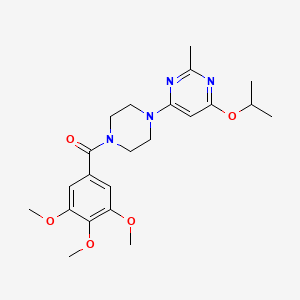

![molecular formula C12H14N2O2S B2409638 3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 312623-55-5](/img/structure/B2409638.png)

3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis Techniques and Derivatives :

- The compound has been involved in novel methods for preparing esters and amides of related chemical structures, such as thieno[2,3-d]pyrimidine-6-carboxylic acids, demonstrating its utility in synthetic chemistry (Santilli, Kim, & Wanser, 1971).

Chemical Reactions and Cyclizations :

- The compound readily reacts with various chemicals, such as 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole, leading to previously unknown N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Such reactions are crucial in exploring new heterocyclic compounds and expanding the range of available pharmaceuticals (Chigorina, Bespalov, & Dotsenko, 2019).

Photophysical Properties :

- Studies have been conducted on the photophysical properties of derivatives of 3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid, particularly in relation to their potential as antitumor compounds. These compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior, making them candidates for drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

Synthesis of New Heterocyclic Systems :

- Research has been done on creating new heterocyclic systems starting from compounds like this compound. These studies are significant for developing novel compounds with potential applications in various fields, including pharmaceuticals (Sirakanyan, Spinelli, Geronikaki, Hakobyan, & Hovakimyan, 2019).

Antiproliferative Activity :

- Some studies have explored the antiproliferative activities of derivatives of this compound, particularly against enzymes like phospholipase C. These investigations are vital for understanding the structure-activity relationships and developing more effective anticancer drugs (van Rensburg et al., 2017).

Dyes and Pigments :

- The compound has been used in the synthesis of new azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which are applied as disperse dyes. This application highlights its utility in the textile industry (Ho, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Thieno[2,3-b]pyridine derivatives, a class to which this compound belongs, have been reported to exhibit pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Mode of Action

Thieno[2,3-b]pyridine derivatives have been reported to inhibit pim-1 kinase , a type of enzyme that plays a crucial role in cell cycle progression, apoptosis, and transcription. By inhibiting this kinase, these compounds could potentially disrupt these processes, leading to their observed biological effects.

Biochemical Pathways

Given the reported activities of similar compounds, it can be inferred that the pathways related to cell cycle progression, apoptosis, and transcription could be affected due to the inhibition of pim-1 kinase .

Result of Action

Given the reported activities of similar compounds, it can be inferred that the compound could potentially disrupt cell cycle progression, inhibit apoptosis, and affect transcription due to its inhibitory effect on pim-1 kinase .

Properties

IUPAC Name |

3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-6(2)5-7-3-4-8-9(13)10(12(15)16)17-11(8)14-7/h3-4,6H,5,13H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQKVWVHONXLGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide](/img/structure/B2409558.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2409562.png)

![4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2409566.png)

![1-(3-Chloro-4-fluorobenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2409577.png)